2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-methoxypropyl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-methoxypropyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzenesulfonyl group, dimethoxyaniline, and a methoxypropyl acetamide moiety. Its distinct molecular framework makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and industrial applications.
Preparation Methods
The synthesis of 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-methoxypropyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the benzenesulfonyl chloride: This is achieved by reacting benzene with chlorosulfonic acid under controlled conditions.
Synthesis of 3,4-dimethoxyaniline: This intermediate is prepared by methoxylation of aniline using methanol and a suitable catalyst.
Coupling reaction: The benzenesulfonyl chloride is then reacted with 3,4-dimethoxyaniline to form N-(benzenesulfonyl)-3,4-dimethoxyaniline.
Acylation: Finally, the N-(benzenesulfonyl)-3,4-dimethoxyaniline is acylated with 3-methoxypropyl acetamide under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions .
Chemical Reactions Analysis
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-methoxypropyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as halides or amines replace the methoxy groups.
Hydrolysis: Acidic or basic hydrolysis can break down the acetamide moiety, yielding corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to control the reaction pathways and obtain desired products .
Scientific Research Applications
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-methoxypropyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The dimethoxyaniline moiety may contribute to the compound’s binding affinity and specificity, while the methoxypropyl acetamide group can enhance its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
When compared to similar compounds, 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-methoxypropyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3-methoxypropyl)acetamide: This compound has a bromine atom instead of methoxy groups, which can alter its reactivity and biological activity.
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-chloro-2-methylphenyl)acetamide: The presence of a chloro and methyl group in this compound can lead to different chemical and biological properties.
These comparisons highlight the importance of specific functional groups in determining the properties and applications of these compounds.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S/c1-26-13-7-12-21-20(23)15-22(29(24,25)17-8-5-4-6-9-17)16-10-11-18(27-2)19(14-16)28-3/h4-6,8-11,14H,7,12-13,15H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJZMWYQESFGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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